![molecular formula C10H18ClNO3 B14465721 N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide CAS No. 69807-41-6](/img/structure/B14465721.png)
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted dioxepane ring and an acetamide group, making it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide typically involves the following steps:
Formation of the Dioxepane Ring: The dioxepane ring can be synthesized through a cyclization reaction involving appropriate diol and epoxide precursors under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the dioxepane derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Wissenschaftliche Forschungsanwendungen
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Employed in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and acetamide moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be attributed to its ability to interfere with biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share structural similarities with N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide and exhibit comparable biological activities.
Benzothiazole Derivatives: Known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.
Uniqueness
This compound stands out due to its unique dioxepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Eigenschaften
CAS-Nummer |
69807-41-6 |
|---|---|
Molekularformel |
C10H18ClNO3 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
N-(6-chloro-2-propan-2-yl-1,3-dioxepan-5-yl)acetamide |
InChI |
InChI=1S/C10H18ClNO3/c1-6(2)10-14-4-8(11)9(5-15-10)12-7(3)13/h6,8-10H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
IZTDGMKBNXNKES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1OCC(C(CO1)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





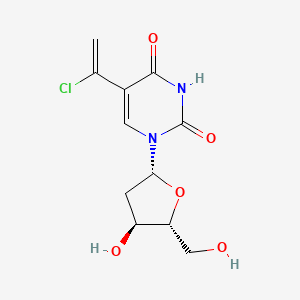
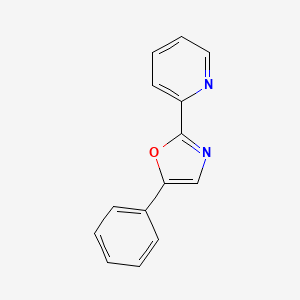


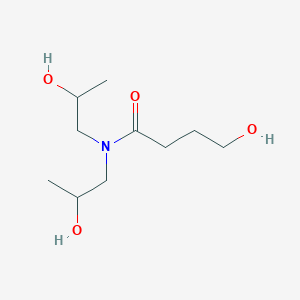
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
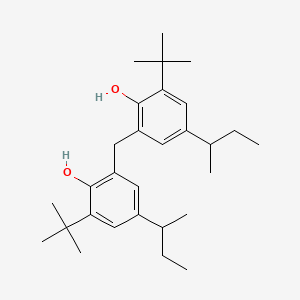
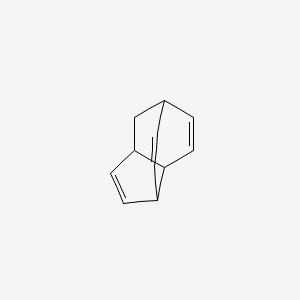
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
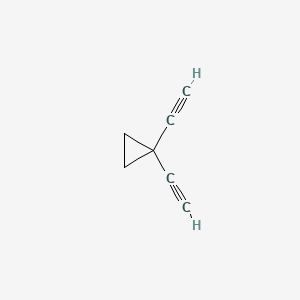
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
